2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((4-(dimethylamino)phenyl)amino)naphthalene-1,4-dione
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Overview
Description
2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((4-(dimethylamino)phenyl)amino)naphthalene-1,4-dione is a complex organic compound that features a benzo[d][1,2,3]triazole moiety and a naphthalene-1,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((4-(dimethylamino)phenyl)amino)naphthalene-1,4-dione typically involves multi-step organic reactions. One common approach is to start with the naphthalene-1,4-dione core, which undergoes a series of substitutions and additions to introduce the benzo[d][1,2,3]triazole and dimethylaminophenyl groups. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((4-(dimethylamino)phenyl)amino)naphthalene-1,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its electronic properties.
Reduction: Reduction reactions can convert the compound into more reduced forms, potentially changing its reactivity.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce hydroquinone analogs.
Scientific Research Applications
2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((4-(dimethylamino)phenyl)amino)naphthalene-1,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((4-(dimethylamino)phenyl)amino)naphthalene-1,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Tris(4-(1H-1,2,4-triazol-1-yl)phenyl)amine: A compound with a similar triazole moiety, used in coordination frameworks and electrochemical studies.
1,4-Di(1H-imidazol-1-yl)benzene: Another compound with a similar structural motif, used in various chemical applications.
Uniqueness
2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((4-(dimethylamino)phenyl)amino)naphthalene-1,4-dione is unique due to its combination of a benzo[d][1,2,3]triazole moiety and a naphthalene-1,4-dione core, which imparts distinct electronic and structural properties
Properties
IUPAC Name |
2-(benzotriazol-1-yl)-3-[4-(dimethylamino)anilino]naphthalene-1,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N5O2/c1-28(2)16-13-11-15(12-14-16)25-21-22(29-20-10-6-5-9-19(20)26-27-29)24(31)18-8-4-3-7-17(18)23(21)30/h3-14,25H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTVLQVOUYKRXCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)N4C5=CC=CC=C5N=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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